Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Carbamoylation: The carbamoyl group is introduced by reacting the quinoline derivative with 3-chloro-4-methoxyphenyl isocyanate.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and carbamoyl groups.
Reduction: Reduction reactions can target the quinoline ring or the carbamoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The fluorine atom enhances its binding affinity and stability, making it a potent inhibitor. The exact pathways involved depend on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-quinoline-2-carboxylate: Lacks the fluorine atom, resulting in different biological activity.
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-chloroquinoline-2-carboxylate: Substitution of fluorine with chlorine, affecting its reactivity and potency.
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-bromoquinoline-2-carboxylate: Bromine substitution, leading to different pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate enhances its biological activity and stability compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O5/c1-27-17-6-4-12(8-14(17)21)23-19(25)10-29-18-9-16(20(26)28-2)24-15-5-3-11(22)7-13(15)18/h3-9H,10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCYBTINVMGLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.